tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20ClN3O2. It is a derivative of piperazine, featuring a chloropyridine moiety and a tert-butyl ester group
Mechanism of Action
Pharmacokinetics
It has a molecular weight of 278.35, a density of 1.182, and a boiling point of approximately 454.1°C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
The action of “tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” may be influenced by various environmental factors. For instance, the compound is stable at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the following steps:
Piperazine Derivative Formation: : Piperazine is reacted with chloroacetic acid to form the piperazine derivative.
Chlorination: : The piperazine derivative undergoes chlorination to introduce the chloropyridine moiety.
Esterification: : The resulting compound is then esterified with tert-butyl alcohol to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: : The compound can be utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: can be compared with other similar compounds, such as:
Piperazine derivatives: : These compounds share the piperazine core but may have different substituents.
Chloropyridine derivatives: : These compounds contain the chloropyridine moiety but differ in their ester groups or other functional groups.
The uniqueness of This compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSBMSDJJXPARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671799 | |
Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-35-3 | |
Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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